N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine
Description
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine is a heterocyclic compound featuring a 6-methyl-4,5,6,7-tetrahydrobenzothiazole core linked via an amine group to a [1,3]dioxolo[4,5-f][1,3]benzothiazole moiety. This structure combines two fused heterocyclic systems:
Properties
IUPAC Name |
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c1-8-2-3-9-13(4-8)22-15(17-9)19-16-18-10-5-11-12(21-7-20-11)6-14(10)23-16/h5-6,8H,2-4,7H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEXMWNVGDQOCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC3=NC4=CC5=C(C=C4S3)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The initial step involves the synthesis of the benzothiazole core through a cyclization reaction between 2-aminothiophenol and a suitable aldehyde or ketone under acidic conditions.
Introduction of the Dioxolobenzothiazole Moiety: The next step involves the formation of the dioxolobenzothiazole moiety through a condensation reaction with a suitable dioxolane derivative.
Final Coupling Reaction: The final step involves the coupling of the two moieties under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce any ketone or aldehyde groups present.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Alcohols, amines
Substitution Products: Halogenated or alkylated derivatives
Scientific Research Applications
N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Core Structural Variations
The target compound is compared to structurally related tetrahydrobenzothiazole derivatives and benzothiazole hybrids (Table 1).
Table 1: Structural and Physicochemical Comparison
Note: The molecular formula and weight of the target compound are inferred due to lack of direct experimental data.
Functional Group Impact on Properties
- Sulfonyl groups (e.g., in BI93664 ) enhance polarity and hydrogen-bonding capacity, improving aqueous solubility.
Conformational Rigidity :
Biological Activity :
- While direct data for the target compound are unavailable, analogs like BI93664 (a benzenesulfonyl derivative) are designed for enhanced target affinity, possibly due to sulfonyl interactions with cysteine or lysine residues .
- Compounds with methoxy or dioxolo groups (e.g., 2-(4-Methoxyphenyl)-tetrahydrobenzothiazol-7-amine ) may exhibit improved membrane permeability due to moderate lipophilicity.
Biological Activity
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine is a complex organic compound belonging to the benzothiazole family. This article explores its biological activities, synthesis methods, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzothiazole core fused with a dioxole ring. This structural complexity contributes to its diverse biological activities.
- Molecular Formula : C₁₃H₁₅N₃O₂S₂
- Molecular Weight : 295.41 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including cyclization and functionalization of benzothiazole derivatives. The following general pathway has been reported:
- Formation of Benzothiazole Derivative : Starting from 2-aminobenzenethiol and appropriate aldehydes or ketones.
- Cyclization : Further reactions lead to the formation of the dioxole ring.
- Functionalization : Introduction of amine groups to enhance biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzothiazole exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds related to this structure have shown MIC values as low as 50 µg/mL against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has been evaluated for its anticancer potential against several cancer cell lines:
These results suggest that the compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Neuroprotective Effects
In addition to its antimicrobial and anticancer properties, there is emerging evidence regarding its neuroprotective effects:
- Anticonvulsant Activity : Similar compounds have shown efficacy in reducing seizure activity in animal models. The mechanism may involve modulation of neurotransmitter systems or ion channels .
Case Studies
- Study on Anticancer Activity :
- Neurotoxicity Assessment :
Q & A
Q. What are the standard synthetic routes for preparing benzothiazole derivatives like this compound?
The synthesis typically involves cyclization reactions between thioamide precursors and α-haloketones or aldehydes under acidic or basic conditions. For example, analogs such as 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine are synthesized via condensation of 2-aminothiophenol derivatives with cyclic ketones, followed by methylation . Multi-step protocols may include refluxing intermediates (e.g., 2-hydrazinobenzothiazole) with acyl chlorides or sulfonating agents in ethanol or dichloromethane, using triethylamine as a catalyst . Key steps require precise temperature control (e.g., 70–100°C) and solvent selection to optimize yields (typically 60–85%) .
Q. How can structural confirmation of this compound be achieved?
X-ray crystallography is the gold standard for unambiguous structural determination, as demonstrated for related benzothiazole derivatives (e.g., 2-(1-adamantyl)-N-(6-methoxybenzothiazol-2-yl)acetamide) . Complementary methods include:
- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., methoxy or methyl groups) and hydrogen bonding patterns .
- Mass spectrometry : High-resolution MS to confirm molecular weight and fragmentation patterns.
- IR spectroscopy : Peaks at 1668 cm (C=O stretch) and 3178 cm (N–H stretch) indicate functional groups .
Q. What preliminary biological activities are hypothesized for this compound?
The benzothiazole core is associated with antimicrobial, anticancer, and enzyme inhibitory activities. For example, analogs with methoxy or methyl substitutions show moderate IC values (10–50 µM) against bacterial strains or cancer cell lines . The tetrahydro structure may enhance metabolic stability compared to fully aromatic analogs, as seen in related 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives . Initial screens should focus on target-specific assays (e.g., kinase inhibition or antimicrobial susceptibility testing) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across structural analogs?
Contradictions often arise from subtle differences in substituent positioning or stereochemistry. For example:
- A methyl group at the 6-position (vs. 5-position) in tetrahydrobenzothiazoles increases hydrophobicity, altering membrane permeability .
- Methoxy groups on the dioxolo ring may reduce reactivity due to electron-donating effects, as observed in 6-methoxy-N-(4-methoxyphenyl)benzothiazol-2-amine .
Methodology :- Perform comparative molecular docking to assess binding affinity variations.
- Use quantitative structure-activity relationship (QSAR) models to correlate substituent effects with activity .
- Validate with isothermal titration calorimetry (ITC) to measure thermodynamic binding parameters .
Q. What computational strategies optimize reaction conditions for derivatives?
The Institute for Chemical Reaction Design and Discovery (ICReDD) employs quantum chemical calculations (e.g., DFT) and machine learning to predict optimal solvents, catalysts, and temperatures. For example:
- Reaction path searches : Identify low-energy intermediates for cyclization steps .
- Solvent screening : Predict polarity effects using COSMO-RS models to enhance yield (e.g., ethanol vs. DMF) .
- Catalyst selection : Machine learning models trained on existing benzothiazole syntheses recommend bases like NaH or EtN for amidation .
Q. How can multi-step synthesis be streamlined to improve purity and scalability?
Case study : Synthesis of N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-isopropoxybenzamide involves:
Step 1 : Cyclocondensation of 2-aminothiophenol with cyclohexanone (80°C, HCl catalysis) to form the tetrahydrobenzothiazole core .
Step 2 : Coupling with isopropoxybenzoyl chloride using Schotten-Baumann conditions (0–5°C, pH 8–9) .
Step 3 : Hydrochloride salt formation via HCl gas bubbling in diethyl ether .
Optimization :
- Use inline HPLC (High Performance Liquid Chromatography) to monitor intermediates and minimize side products .
- Replace batch reactors with flow chemistry for exothermic steps (e.g., amidation) to enhance safety and yield .
Q. What analytical techniques characterize stability under physiological conditions?
- Forced degradation studies : Expose the compound to pH 1–13 buffers (37°C, 24h) and analyze via LC-MS to identify hydrolysis or oxidation products .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C for most benzothiazoles) .
- Plasma stability assays : Incubate with human plasma (37°C, 1h) and quantify remaining compound using UPLC-MS/MS .
Q. How can derivatives be designed to enhance selectivity for specific enzyme targets?
- Structural insights : The dioxolo[4,5-f]benzothiazole moiety may mimic ATP-binding motifs in kinases. Modify substituents to exploit hydrophobic pockets (e.g., isopropyl or trifluoromethyl groups) .
- Fragment-based drug design : Screen fragment libraries against crystallized targets (e.g., EGFR kinase) and merge hits with the benzothiazole scaffold .
- Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to degrade disease-relevant proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
